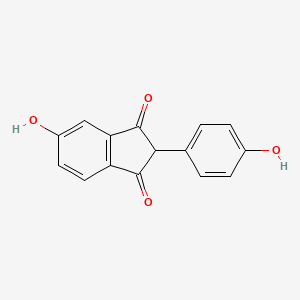

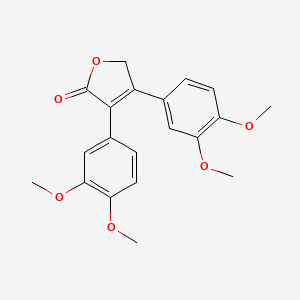

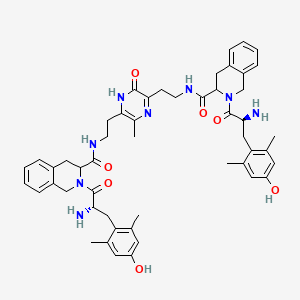

![molecular formula C15H11NO3 B10842753 3-[3-(4-Hydroxyphenyl)isoxazol-5-yl]phenol](/img/structure/B10842753.png)

3-[3-(4-Hydroxyphenyl)isoxazol-5-yl]phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(4-ヒドロキシフェニル)-3-(4-ヒドロキシフェニル)イソキサゾールは、イソキサゾール環とフェノール基が縮合した複素環式化合物です。この化合物は、医薬品化学、材料科学、有機合成など、さまざまな分野での潜在的な用途のために、大きな関心を集めています。その構造にフェノール基とイソキサゾール基の両方が存在するため、独特の化学的および生物学的特性が得られます。

2. 製法

合成経路と反応条件

5-(4-ヒドロキシフェニル)-3-(4-ヒドロキシフェニル)イソキサゾールの合成には、通常、イソキサゾール環の形成後にフェノール基を導入する手順が含まれます。一般的な方法の1つは、α,β-不飽和カルボニル化合物とヒドロキシルアミンを環化させてイソキサゾール環を形成することです。反応条件には、多くの場合、エタノールやメタノールなどの極性溶媒中で、水酸化ナトリウムや炭酸カリウムなどの塩基を使用することが含まれます .

工業的生産方法

この化合物の工業的生産には、マイクロ波支援合成などの、より効率的でスケーラブルな方法が用いられる場合があります。この技術は、反応時間を大幅に短縮し、収率を向上させることができます。たとえば、適切な触媒の存在下でマイクロ波照射を使用すると、環化プロセスが促進され、効率が向上し、エネルギー消費が削減されます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-hydroxyphenyl)isoxazol-5-yl]phenol typically involves the formation of the isoxazole ring followed by the introduction of the phenol group. One common method is the cyclization of α,β-unsaturated carbonyl compounds with hydroxylamine to form the isoxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in a polar solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis. This technique can significantly reduce reaction times and improve yields. For example, the use of microwave irradiation in the presence of a suitable catalyst can facilitate the cyclization process, leading to higher efficiency and lower energy consumption .

化学反応の分析

反応の種類

5-(4-ヒドロキシフェニル)-3-(4-ヒドロキシフェニル)イソキサゾールは、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: フェノール基は酸化されてキノンを形成することができます。

還元: イソキサゾール環は還元されてイソキサゾリンを形成することができます。

置換: フェノール環上で求電子置換反応が起こる可能性があります。

一般的な試薬と条件

酸化: 酸性条件下での過マンガン酸カリウムや過酸化水素などの試薬。

還元: 炭素上のパラジウムを用いた触媒的水素化。

置換: ルイス酸触媒の存在下での臭素によるハロゲン化、または塩素ガスによる塩素化。

生成される主要な生成物

酸化: キノン。

還元: イソキサゾリン。

置換: ハロゲン化フェノール。

4. 科学研究への応用

5-(4-ヒドロキシフェニル)-3-(4-ヒドロキシフェニル)イソキサゾールは、科学研究で幅広い用途があります。

化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして使用されます。

生物学: 抗菌剤や抗酸化剤としての可能性が調査されています。

医学: 抗炎症作用や抗がん作用が研究されています。

科学的研究の応用

3-[3-(4-hydroxyphenyl)isoxazol-5-yl]phenol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antioxidant agent.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of liquid crystal materials and organic semiconductors

作用機序

5-(4-ヒドロキシフェニル)-3-(4-ヒドロキシフェニル)イソキサゾールの作用機序には、さまざまな分子標的との相互作用が含まれます。フェノール基は水素結合や電子供与に関与することができますが、イソキサゾール環はπ-πスタッキングや疎水性相互作用を介して生物学的巨大分子と相互作用することができます。これらの相互作用は、酵素や受容体の活性を調節し、さまざまな生物学的効果をもたらす可能性があります .

6. 類似化合物の比較

類似化合物

- 3-(4-ブロモフェニル)-5-(4-ヒドロキシフェニル)イソキサゾール

- 3-(4-メトキシフェニル)-5-(4-ヒドロキシフェニル)イソキサゾール

- 5-(4-ヒドロキシフェニル)-3-イソキサゾールメタノール

独自性

5-(4-ヒドロキシフェニル)-3-(4-ヒドロキシフェニル)イソキサゾールは、イソキサゾール環上のヒドロキシフェニル基の特定の位置によってユニークであり、これが独特の化学反応性と生物活性をもたらします。アナログと比較して、この化合物は、フェノール基とイソキサゾール基の相乗効果により、抗酸化作用と抗菌作用が向上している可能性があります .

類似化合物との比較

Similar Compounds

- 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole

- 3-(4-methoxyphenyl)-5-(4-hydroxyphenyl)isoxazole

- 5-(4-hydroxyphenyl)-3-isoxazolemethanol

Uniqueness

3-[3-(4-hydroxyphenyl)isoxazol-5-yl]phenol is unique due to the specific positioning of the hydroxyphenyl group on the isoxazole ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced antioxidant and antimicrobial properties due to the synergistic effects of the phenolic and isoxazole moieties .

特性

分子式 |

C15H11NO3 |

|---|---|

分子量 |

253.25 g/mol |

IUPAC名 |

3-[3-(4-hydroxyphenyl)-1,2-oxazol-5-yl]phenol |

InChI |

InChI=1S/C15H11NO3/c17-12-6-4-10(5-7-12)14-9-15(19-16-14)11-2-1-3-13(18)8-11/h1-9,17-18H |

InChIキー |

ZYSCCHLCNRGGTO-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC(=C1)O)C2=CC(=NO2)C3=CC=C(C=C3)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4,5,6-Tetrahydrobenzo[c]quinolizin-3-(4aH)-one](/img/structure/B10842694.png)

![3-[(2,5-Dimethyl-4-thiazolyl)ethynyl]pyridine](/img/structure/B10842735.png)